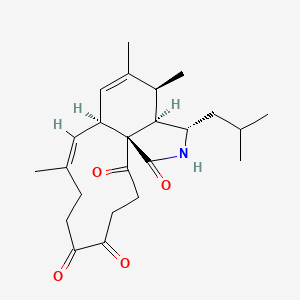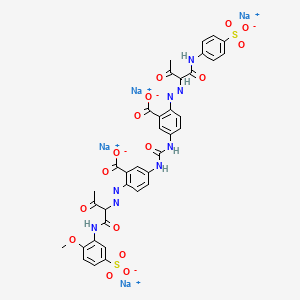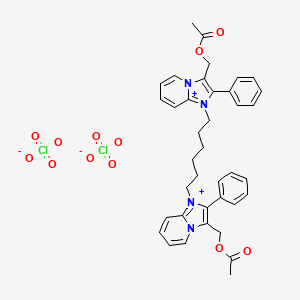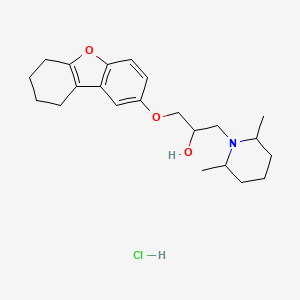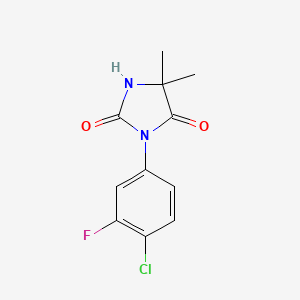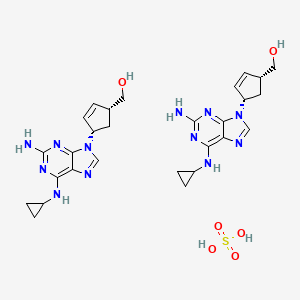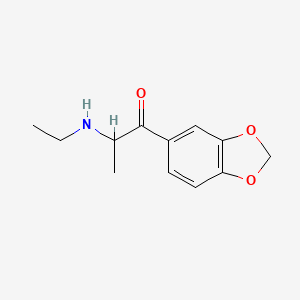
Ethylone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the phenethylamine, amphetamine, and cathinone chemical classes and shares structural similarities with other stimulants such as MDMA (ecstasy) and methylone . This compound gained popularity in the early 2000s as a recreational drug due to its stimulating effects and empathogenic properties .
Méthodes De Préparation
Ethylone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Analyse Des Réactions Chimiques
Ethylone undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include the corresponding alcohols and amines . For example, the reduction of the keto group in this compound can lead to the formation of the corresponding alcohol .
Applications De Recherche Scientifique
Ethylone has been primarily used in scientific research, particularly in the fields of neurology and psychopharmacology . Its impact on neurotransmitters—serotonin, norepinephrine, and dopamine—makes it a valuable compound for studying the neurobiological mechanisms of mood regulation, motivation, pleasure, and reward . Additionally, this compound has been used in behavioral economic analysis to study its reinforcing effects and addictive potential in animal models .
Mécanisme D'action
The mechanism of action of ethylone involves its interaction with neurotransmitter transporters in the brain . This compound exhibits varying degrees of affinity and selectivity for dopamine, norepinephrine, and serotonin transporters . It functions by blocking the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged stimulation of the receptors . This results in the stimulant and empathogenic effects observed with this compound use .
Comparaison Avec Des Composés Similaires
Ethylone is structurally similar to other substituted cathinones such as mthis compound, butylone, and N-ethylpentylone . While all these compounds share similar stimulant effects, this compound is reported to be less potent than mthis compound and exhibits more classical stimulant-type effects rather than entactogenic effects . The unique aspect of this compound lies in its specific interaction with neurotransmitter transporters, which differentiates it from other similar compounds .
List of Similar Compounds::- Mthis compound
- Butylone
- N-ethylpentylone
- Dibutylone
- 4-Methyl-N-ethylcathinone (4-MEC)
This compound’s unique properties and interactions make it a compound of interest in various scientific research fields, despite its potential for abuse and associated health risks.
Propriétés
Numéro CAS |
1112937-64-0 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8,13H,3,7H2,1-2H3 |
Clé InChI |
MJEMIOXXNCZZFK-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


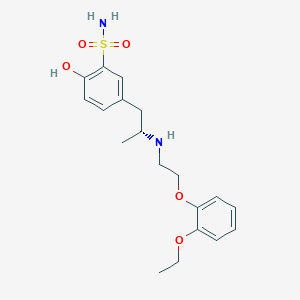



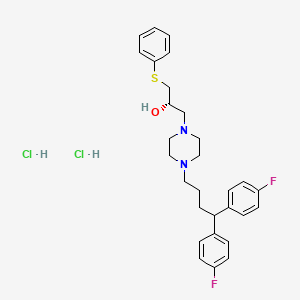
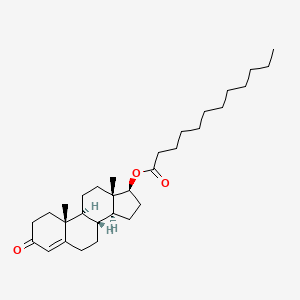
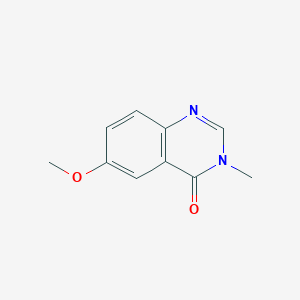
![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)
